5-Fluorobenzofuran-2(3H)-one
Overview
Description
5-Fluorobenzofuran-2(3H)-one, also known as 5-FBF, is an organic compound with a wide range of applications in the scientific and technological fields. It is a versatile molecule that can be used as a reagent, a building block, and a catalyst in various chemical reactions. 5-FBF is an important intermediate in the synthesis of various drugs, dyes, and other compounds, and it is also used as a fluorescent probe in the study of biological processes.
Scientific Research Applications
Pharmacology and Clinical Indications
Flucytosine, a compound related to 5-Fluorobenzofuran-2(3H)-one through its fluorinated nature, has been explored for its pharmacology and clinical applications, particularly as an antimycotic compound. It's converted into 5-fluorouracil (5-FU) in fungal cells, inhibiting fungal RNA and DNA synthesis. This property has been leveraged in treating severe systemic mycoses and as part of a novel approach to cancer treatment (Vermes, Guchelaar, & Dankert, 2000).
Cancer Chemotherapy
Significant advances in the use of fluoropyrimidines, including 5-FU, have been documented for the treatment of various cancers. These compounds have been foundational in developing chemotherapy regimens, demonstrating efficacy in palliating advanced cancer, particularly in tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963). The development of oral prodrugs of 5-FU, such as capecitabine, UFT, and S-1, has also been extensively reviewed, emphasizing the continuous evolution of cancer chemotherapy towards more effective and less toxic treatments (Malet-Martino & Martino, 2002).
Future Directions
: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6342–6347. Link : Chemical analysis of a benzofuran derivative, 2-(2-ethylaminopropyl)benzofuran (2-EAPB, 14), nitracaine (15), diclofensine (16), diphenidine (17), 1-benzylpiperidine (18), and acetylfentanyl (19). Forensic Toxicology, 32(2), 266–277. Link : Santa Cruz Biotechnology. (n.d.). 5-Fluoro-3-methyl-benzofuran-2-carboxylic acid. Link
properties
IUPAC Name |
5-fluoro-3H-1-benzofuran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVMELHDBATWDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorobenzofuran-2(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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